molecular formula C18H19N7O3S B12770342 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide CAS No. 94771-94-5

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide

Cat. No.: B12770342
CAS No.: 94771-94-5
M. Wt: 413.5 g/mol
InChI Key: OXDSEFQDFWEXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that includes a tetrazole ring, a phenyl group, and a thioxomethyl hydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available starting materials

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions.

    Introduction of 3,4-Dimethoxyphenyl Group: This step involves the substitution of the tetrazole ring with a 3,4-dimethoxyphenyl group using appropriate reagents and catalysts.

    Coupling with Phenylamino Thioxomethyl Hydrazide: The final step involves the coupling of the intermediate with phenylamino thioxomethyl hydrazide under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrazole rings, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-Tetrazole-2-acetic acid derivatives: Compounds with similar structures but different substituents on the tetrazole ring.

    Phenylamino thioxomethyl hydrazide derivatives: Compounds with variations in the phenylamino thioxomethyl hydrazide moiety.

Uniqueness

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

94771-94-5

Molecular Formula

C18H19N7O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C18H19N7O3S/c1-27-14-9-8-12(10-15(14)28-2)17-21-24-25(23-17)11-16(26)20-22-18(29)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,26)(H2,19,22,29)

InChI Key

OXDSEFQDFWEXEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.